![molecular formula C12H17N B6152687 3-(2-ethylphenyl)pyrrolidine CAS No. 1247925-28-5](/img/no-structure.png)
3-(2-ethylphenyl)pyrrolidine
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Overview
Description
3-(2-ethylphenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a key component of many biologically active molecules and pharmacologically important agents .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
Pyrrolidine derivatives are known to undergo various chemical reactions . For example, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Scientific Research Applications
3-(2-ethylphenyl)pyrrolidine has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B) and as a substrate for the enzyme aldehyde dehydrogenase (ALDH). It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been compared with the parent aromatic pyrrole and cyclopentane .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine and its derivatives has been investigated .
Advantages and Limitations for Lab Experiments
3-(2-ethylphenyl)pyrrolidine has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is easy to obtain. Another advantage is that it is a stable compound that is not easily degraded. However, this compound is also a toxic compound that can be hazardous to humans and animals if not handled properly. It is also a volatile compound that can easily evaporate in the presence of heat or air.
Future Directions
There are several potential future directions for the study of 3-(2-ethylphenyl)pyrrolidine. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the effects of this compound on other enzymes and biochemical pathways. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as using it as an inhibitor of MAO-B for the treatment of depression. Finally, further research could be done to explore the potential toxicity of this compound and to develop methods for its safe handling and disposal.
Synthesis Methods
3-(2-ethylphenyl)pyrrolidine can be synthesized through a multi-step process. The first step is the synthesis of 2-ethylphenylhydrazine, which is accomplished by reacting ethylbenzene with hydrazine in the presence of sulfuric acid. The next step is the synthesis of 3-ethylphenylpyrrolidine, which is done by reacting 2-ethylphenylhydrazine with formaldehyde in the presence of anhydrous aluminum chloride. Finally, the 3-ethylphenylpyrrolidine is reacted with acetic anhydride to form this compound.
Safety and Hazards
Pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if it comes into contact with skin .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethylphenyl)pyrrolidine involves the reaction of 2-ethylphenylacetonitrile with 1,2-dibromoethane followed by reduction of the resulting 1,2-dibromo-3-(2-ethylphenyl)propane with sodium borohydride and subsequent cyclization with sodium ethoxide.", "Starting Materials": [ "2-ethylphenylacetonitrile", "1,2-dibromoethane", "sodium borohydride", "sodium ethoxide" ], "Reaction": [ "Step 1: React 2-ethylphenylacetonitrile with 1,2-dibromoethane in the presence of a base such as potassium carbonate to yield 1,2-dibromo-3-(2-ethylphenyl)propane.", "Step 2: Reduce 1,2-dibromo-3-(2-ethylphenyl)propane with sodium borohydride in ethanol to yield 3-(2-ethylphenyl)propane.", "Step 3: Cyclize 3-(2-ethylphenyl)propane with sodium ethoxide in ethanol to yield 3-(2-ethylphenyl)pyrrolidine." ] } | |
CAS RN |
1247925-28-5 |
Molecular Formula |
C12H17N |
Molecular Weight |
175.3 |
Purity |
95 |
Origin of Product |
United States |
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